molecular formula C17H15N3O2S B6125377 3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B6125377
M. Wt: 325.4 g/mol
InChI Key: UDJUCQMBESIPKM-UHFFFAOYSA-N
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Description

“3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a nitrogen and sulfur-containing heterocyclic aromatic molecule. The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur .


Synthesis Analysis

The synthesis of thiazolopyrimidine and its derivatives involves a variety of methods using different catalysts, solvent mediums, and microwave irradiation with the goal of achieving a high yield and rapid separation of the product . For example, 7-Methyl[1,3]thiazolo[3,2-a]pyrimidine-5-one was synthesized by reacting 1,3-thiazolo-2-amine with ethyl acetylacetate in acetic acid .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is complex and involves a variety of chemical reactions. The structure is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives are complex. The proposed reaction mechanism involved the nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .


Physical And Chemical Properties Analysis

Thiazolopyrimidine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Future Directions

Thiazolopyrimidine and its derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests a promising future direction for research in this area.

properties

IUPAC Name

3-phenyl-6-(pyrrolidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(19-8-4-5-9-19)13-10-18-17-20(16(13)22)14(11-23-17)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJUCQMBESIPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one

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